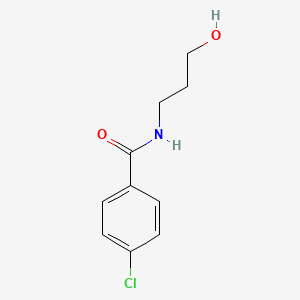![molecular formula C16H21ClN2O2S B4620876 4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride
Overview
Description
4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride, commonly known as PEA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 333.88 g/mol. In
Scientific Research Applications
Endothelin Receptor Antagonism
A study has identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists, showing potential in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating potential applications in cardiovascular research (N. Murugesan et al., 1998).
Bacteriostatic Effect
Research has shown that certain derivatives of 4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride possess bacteriostatic effects, highlighting their potential use in antimicrobial studies (E. A. Bliss & P. Long, 1937).
Carbonic Anhydrase Inhibition
Compounds incorporating benzenesulfonamide moieties have been identified as highly effective inhibitors of human carbonic anhydrase isoforms, suggesting applications in the treatment of conditions like glaucoma and possibly cancer (A. Nocentini et al., 2016).
Crystal and Molecular Structures
The study of the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride offers insights into their tautomeric forms, aiding in the understanding of their chemical behavior and potential applications in materials science (O. Kovalchukova et al., 2013).
Schiff Bases Synthesis and Biological Potential
The synthesis of novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide has been explored, with findings indicating potential biological activity, including enzyme inhibition and antioxidant properties (N. Kausar et al., 2019).
Corrosion Inhibition
Research has demonstrated the efficacy of certain benzenesulfonamide derivatives in inhibiting the corrosion of mild steel in strong acid environments, suggesting applications in materials protection and engineering (A. Al-amiery et al., 2020).
Photochemical Properties
The photochemical decomposition of sulfamethoxazole, a compound related to this compound, has been studied, revealing insights into its photolability and the formation of various photoproducts, which may inform research in photodegradation and environmental science (Wei Zhou & D. Moore, 1994).
Properties
IUPAC Name |
4-[2-(2-phenylethylamino)ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c17-21(19,20)16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14;/h1-9,18H,10-13H2,(H2,17,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFNXYKXZZQARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)

![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

